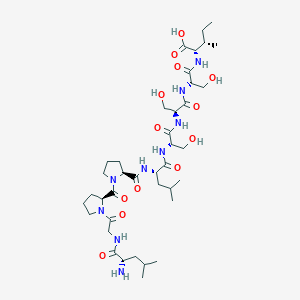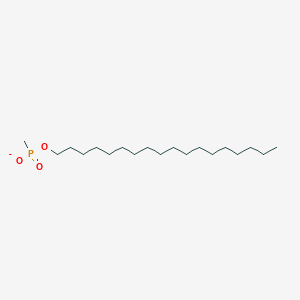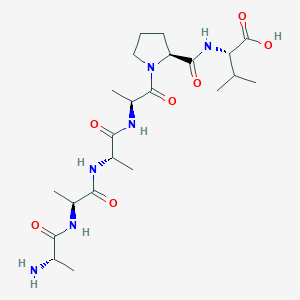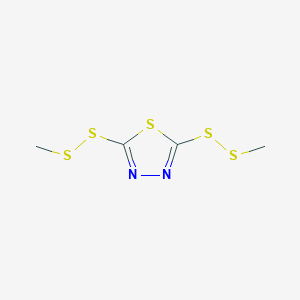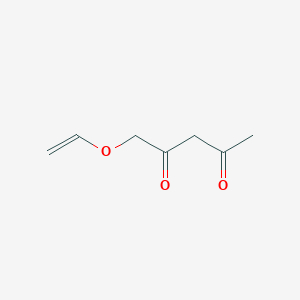
1-(Ethenyloxy)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-(Ethenyloxy)pentane-2,4-dione can be synthesized through the reaction of pentane-2,4-dione with vinyl ether under specific conditions. The reaction typically involves the use of a base catalyst to facilitate the formation of the ethenyloxy group. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using optimized conditions to maximize yield and purity. The process includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions: 1-(Ethenyloxy)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Ethenyloxy)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1-(Ethenyloxy)pentane-2,4-dione involves its ability to undergo keto-enol tautomerism, which allows it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to changes in their activity and function.
類似化合物との比較
Pentane-2,4-dione: The parent compound, which lacks the ethenyloxy group.
1,1,1-Trifluoropentane-2,4-dione: A derivative with fluorine atoms, which has different chemical properties.
Hexafluoropentane-2,4-dione: Another fluorinated derivative with unique properties.
Uniqueness: 1-(Ethenyloxy)pentane-2,4-dione is unique due to the presence of the ethenyloxy group, which imparts different reactivity and properties compared to its parent compound and other derivatives. This makes it valuable for specific applications where these unique properties are advantageous.
特性
CAS番号 |
828913-11-7 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
1-ethenoxypentane-2,4-dione |
InChI |
InChI=1S/C7H10O3/c1-3-10-5-7(9)4-6(2)8/h3H,1,4-5H2,2H3 |
InChIキー |
IYNYUBXFILZQTR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)COC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
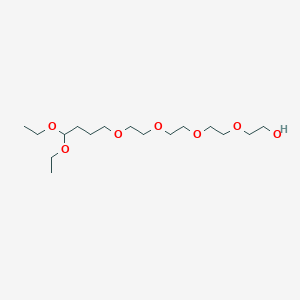

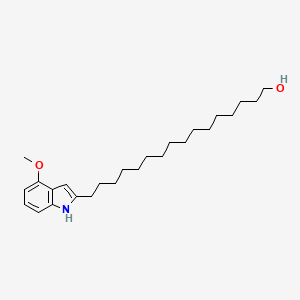
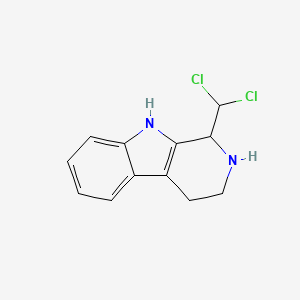
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)

![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
phosphane](/img/structure/B15161065.png)
